molecular formula C8H13ClF3NO2 B6212743 2,2,2-trifluoroethyl piperidine-4-carboxylate hydrochloride CAS No. 2703775-19-1

2,2,2-trifluoroethyl piperidine-4-carboxylate hydrochloride

Cat. No.: B6212743
CAS No.: 2703775-19-1
M. Wt: 247.64 g/mol
InChI Key: CRJYENCZAZJJJS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl piperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13ClF3NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoroethyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for efficient production with high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,2,2-Trifluoroethyl piperidine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions, especially in the context of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The piperidine ring can serve as a scaffold for binding to various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide hydrochloride: This compound is structurally similar but features an amide group instead of an ester.

    2,2,2-Trifluoroethyl piperidine-4-carboxylate: The non-hydrochloride form of the compound.

    2,2,2-Trifluoroethyl piperidine-4-carboxylate methyl ester: A methyl ester derivative with similar properties.

Uniqueness

2,2,2-Trifluoroethyl piperidine-4-carboxylate hydrochloride is unique due to its combination of a trifluoroethyl group and a piperidine ring, which imparts distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2,2-trifluoroethyl piperidine-4-carboxylate hydrochloride involves the reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine-4-carboxylic acid", "2,2,2-trifluoroethanol", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine-4-carboxylic acid is reacted with 2,2,2-trifluoroethanol in the presence of a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to form 2,2,2-trifluoroethyl piperidine-4-carboxylate.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 2,2,2-trifluoroethyl piperidine-4-carboxylate." ] }

CAS No.

2703775-19-1

Molecular Formula

C8H13ClF3NO2

Molecular Weight

247.64 g/mol

IUPAC Name

2,2,2-trifluoroethyl piperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-14-7(13)6-1-3-12-4-2-6;/h6,12H,1-5H2;1H

InChI Key

CRJYENCZAZJJJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)OCC(F)(F)F.Cl

Purity

95

Origin of Product

United States

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